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Introduction
These application notes provide a comprehensive guide for designing and executing

experiments with BZAD-01, a novel compound hypothesized to be an inhibitor of the

deubiquitinase USP28. Ubiquitin-specific protease 28 (USP28) is a critical regulator of cellular

processes, including cell cycle progression and DNA damage repair, primarily through the

stabilization of key oncogenic proteins.[1] Notably, USP28 prevents the proteasomal

degradation of proteins such as c-MYC, a transcription factor frequently overexpressed in

various cancers.[2][3][4][5] Inhibition of USP28 is therefore a promising therapeutic strategy for

cancer treatment.

This document outlines recommended positive controls, detailed experimental protocols, and

data presentation formats to validate the mechanism of action and cellular effects of BZAD-01
as a putative USP28 inhibitor.

Recommended Positive Controls for BZAD-01
Experiments
To rigorously validate the activity and mechanism of BZAD-01, appropriate positive controls are

essential. The table below summarizes recommended controls for various experimental

assays.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1668168?utm_src=pdf-interest
https://www.benchchem.com/product/b1668168?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37075624/
https://www.medchemexpress.com/usp28-in-3.html
https://www.medchemexpress.com/usp28-in-4.html
https://www.biorxiv.org/content/10.1101/2020.08.24.265470.full
https://www.biorxiv.org/content/10.1101/2020.08.24.265470v1.full.pdf
https://www.benchchem.com/product/b1668168?utm_src=pdf-body
https://www.benchchem.com/product/b1668168?utm_src=pdf-body
https://www.benchchem.com/product/b1668168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental

Assay
Positive Control Rationale

Supplier

Example

Typical Working

Concentration

In Vitro DUB

Activity Assay
USP28-IN-4

A potent and

selective small

molecule

inhibitor of

USP28.[3]

MedchemExpres

s
0.1 - 5 µM

AZ1

A dual inhibitor of

USP25 and

USP28.

Tocris Bioscience 1 - 20 µM

Cellular Target

Engagement

(CETSA)

USP28-IN-3

A known USP28

inhibitor that

demonstrates

target

engagement in

cellular models.

[2]

MedchemExpres

s
1 - 10 µM

c-MYC

Degradation

(Western Blot)

USP28-IN-4

Induces

degradation of c-

MYC via USP28

inhibition.[3]

MedchemExpres

s
1 - 15 µM

Bortezomib

A proteasome

inhibitor that will

prevent the

degradation of c-

MYC, serving as

a control to

confirm

proteasome-

dependent

degradation.[4]

[5]

Various 10 - 100 nM

Cell Viability

Assay

Staurosporine A potent and

broad-spectrum

Various 0.1 - 1 µM

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.medchemexpress.com/usp28-in-4.html
https://www.medchemexpress.com/usp28-in-3.html
https://www.medchemexpress.com/usp28-in-4.html
https://www.biorxiv.org/content/10.1101/2020.08.24.265470.full
https://www.biorxiv.org/content/10.1101/2020.08.24.265470v1.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(MTT/XTT) protein kinase

inhibitor that

induces

apoptosis and

reduces cell

viability in a wide

range of cell

lines.

Apoptosis Assay

(Annexin V/PI

Staining)

Staurosporine

A well-

characterized

inducer of

apoptosis.

Various 0.1 - 1 µM

Key Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay
This assay biochemically validates the direct inhibitory effect of BZAD-01 on USP28 enzymatic

activity using a fluorogenic substrate.

Protocol:

Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

Recombinant human USP28 enzyme.

Ubiquitin-Rhodamine 110 (Ub-Rho) substrate.

Prepare serial dilutions of BZAD-01 and the positive control (e.g., USP28-IN-4) in DMSO,

followed by a final dilution in Assay Buffer.

Assay Procedure:

In a 384-well, black, flat-bottom plate, add 5 µL of diluted BZAD-01, positive control, or

DMSO vehicle.
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Add 10 µL of recombinant USP28 (final concentration ~1 nM) to each well and incubate for

30 minutes at room temperature.

Initiate the reaction by adding 10 µL of Ub-Rho substrate (final concentration ~100 nM).

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm)

every 2 minutes for 60 minutes using a plate reader.[6]

Data Analysis:

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

Normalize the rates to the DMSO control.

Plot the normalized rates against the inhibitor concentration and fit to a four-parameter

logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to confirm the direct binding of BZAD-01 to USP28 within a

cellular context.[7][8][9]

Protocol:

Cell Treatment:

Culture a suitable cell line (e.g., HCT116) to ~80% confluency.

Treat cells with BZAD-01, a positive control (e.g., USP28-IN-3), or DMSO for 1 hour at

37°C.

Heat Challenge:

Harvest and wash the cells, then resuspend in PBS.

Aliquot the cell suspension into PCR tubes.
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Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed

by cooling for 3 minutes at room temperature.[7]

Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles.

Separate the soluble fraction (containing non-denatured protein) from the precipitated

fraction by centrifugation at 20,000 x g for 20 minutes.[7]

Transfer the supernatant to new tubes.

Western Blot Analysis:

Quantify the amount of soluble USP28 in each sample by Western blotting using a

USP28-specific antibody.

Also, probe for a loading control (e.g., GAPDH).

Data Analysis:

Quantify the band intensities.

Plot the percentage of soluble USP28 against the temperature for each treatment

condition to generate melting curves. A shift in the melting curve to a higher temperature in

the presence of BZAD-01 indicates target engagement.

Western Blot for c-MYC Degradation
This experiment assesses the functional consequence of USP28 inhibition by BZAD-01 on the

stability of its key substrate, c-MYC.

Protocol:

Cell Treatment and Lysis:

Seed HCT116 cells and allow them to adhere overnight.
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Treat cells with various concentrations of BZAD-01, a positive control (USP28-IN-4), or

DMSO for 6-24 hours.

For a mechanistic control, pre-treat a set of cells with Bortezomib for 1 hour before adding

BZAD-01.

Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase

inhibitors.

Protein Quantification and SDS-PAGE:

Determine the protein concentration of each lysate using a BCA assay.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to

separate the proteins by size.[10]

Immunoblotting:

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.[10]

Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Re-probe the membrane for a loading control (e.g., β-actin or Vinculin).

Data Analysis:

Quantify the band intensities for c-MYC and the loading control.

Normalize the c-MYC signal to the loading control and compare the levels across different

treatments.
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Cell Viability (MTT) Assay
This assay measures the effect of BZAD-01 on cell proliferation and viability.

Protocol:

Cell Seeding:

Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well

and incubate overnight.

Compound Treatment:

Treat the cells with serial dilutions of BZAD-01, a positive control (Staurosporine), or

DMSO.

Incubate for 48-72 hours.

MTT Addition and Incubation:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at

37°C, allowing viable cells to form formazan crystals.[11][12]

Solubilization and Absorbance Reading:

Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

[13]

Incubate for at least 4 hours at 37°C to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.[11][13]

Data Analysis:

Subtract the background absorbance from all readings.

Normalize the absorbance values to the DMSO-treated control wells.
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Plot the percentage of cell viability against the compound concentration and calculate the

EC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide
Staining)
This assay quantifies the induction of apoptosis by BZAD-01.

Protocol:

Cell Treatment:

Treat cells with BZAD-01, a positive control (Staurosporine), or DMSO for 24-48 hours.

Cell Harvesting and Staining:

Harvest both adherent and floating cells and wash them with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.[14][15]

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16][17]

Incubate for 15 minutes at room temperature in the dark.[14][18]

Flow Cytometry Analysis:

Add additional binding buffer to each sample and analyze immediately by flow cytometry.

FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the

FL2 or FL3 channel.

Data Analysis:

Gate the cell populations:

Annexin V-negative / PI-negative: Live cells

Annexin V-positive / PI-negative: Early apoptotic cells
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Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Quantify the percentage of cells in each quadrant and compare the results between

different treatment groups.
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Caption: USP28-c-MYC signaling pathway and the inhibitory action of BZAD-01.

Experimental Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1668168?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment
(BZAD-01 / Controls) Cell Lysis Protein Quantification

(BCA Assay) SDS-PAGE Transfer to PVDF Blocking Primary Antibody
(anti-c-MYC)

Secondary Antibody
(HRP-conjugated) ECL Detection Analysis

Click to download full resolution via product page

Caption: Experimental workflow for Western Blot analysis of c-MYC degradation.
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Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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